

5 α -Androstan-2-one: Comprehensive Physicochemical Profiling and Analytical Methodologies

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Compound of Interest

Compound Name: 5 α -Androstan-2-one

CAS No.: 1225-48-5

Cat. No.: B073279

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Executive Summary

5 α -Androstan-2-one (CAS: 1225-48-5) is a specialized steroidal compound characterized by a 19-carbon tetracyclic framework with a ketone functional group uniquely positioned at the C2 carbon[1]. While the vast majority of endogenous steroidal hormones (e.g., testosterone, dihydrotestosterone) feature oxygenation at the C3 position, the C2-keto variant provides a critical structural probe for researchers. It is widely utilized in investigating steroid-receptor binding affinities, mapping enzymatic hydroxylation patterns, and decoding complex mass spectrometric fragmentation mechanisms[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-validated experimental workflows for its characterization.

Physicochemical Properties & Structural Dynamics

The 5 α -reduced steroid backbone of 5 α -Androstan-2-one dictates a rigid, planar trans-A/B ring junction. This stereochemistry, combined with the absence of hydroxyl groups, renders the molecule highly lipophilic and conformationally locked.

Table 1: Physicochemical Profile of 5 α -Androstan-2-one

Property	Value	Mechanistic Implication
CAS Registry Number	1225-48-5	Unique identifier for chemical sourcing and database indexing[1].
Chemical Formula	C19H30O	Defines the fully saturated androstane core[2].
Molecular Weight	274.447 g/mol	Critical parameter for precise mass spectrometric calibration[2].
XLogP3 (Octanol/Water)	5.5	Indicates extreme lipophilicity; necessitates non-polar organic solvents for extraction[1].
Topological Polar Surface Area	17.1 Å ²	Low TPSA reflects the single ketone group, predicting high membrane permeability[1].
Hydrogen Bond Acceptors	1	The C2 carbonyl acts as the sole interaction point for hydrogen bonding[1].
Rotatable Bonds	0	The fused tetracyclic ring system is entirely rigid, locking its conformational space[2].

Causality in Structural Behavior: The shift of the carbonyl group from the standard C3 position to C2 significantly alters the dipole moment of the A-ring. Because the molecule lacks rotatable bonds (Rotatable Bond Count = 0)[2], the spatial orientation of the C2 ketone is fixed. This structural rigidity forces interacting enzymes or receptors to adapt to a non-canonical binding pocket, making 5 α -Androstan-2-one a highly valuable substrate for mapping the active sites of monooxygenases[2].

Analytical Characterization: GC-MS Workflow

Due to its high XLogP3 (5.5) and lack of polar functional groups (TPSA = 17.1 Å²), 5 α -Androstan-2-one is perfectly suited for Gas Chromatography-Mass Spectrometry (GC-MS) without the need for prior chemical derivatization[1].

Protocol 1: Self-Validating GC-MS Method for 5 α -Androstan-2-one

- Sample Preparation: Dissolve 1.0 mg of 5 α -Androstan-2-one analytical standard in 1.0 mL of HPLC-grade hexane.
 - Causality: Hexane's non-polar nature perfectly matches the analyte's lipophilicity, ensuring complete dissolution while providing high volatility for optimal GC injection without thermal degradation.
- Internal Standard Spike: Add 10 μ L of a 100 μ g/mL deuterated internal standard (e.g., 5 α -cholestane-d4).
 - Self-Validation: The internal standard acts as a self-validating control. It normalizes retention times and validates ionization efficiency, ensuring that any signal suppression or injection volume variations are mathematically corrected before data interpretation.
- Chromatographic Separation: Inject 1 μ L in splitless mode onto a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m \times 0.25mm \times 0.25 μ m). Program the oven from 150°C to 280°C at 10°C/min.
 - Causality: The non-polar stationary phase separates analytes based purely on dispersion forces and molecular volume. The rigid androstane skeleton interacts predictably with this phase, yielding sharp, symmetrical peaks.
- Electron Ionization (EI) & Detection: Operate the mass spectrometer at 70 eV. Scan range m/z 50–500.
 - Causality: 70 eV is the universally standardized energy for EI, ensuring reproducible fragmentation. For 2-oxo-5 α -steroids, a diagnostic fragmentation pathway is the formal loss of acetone (M-58), resulting in a prominent fragment at m/z 216[2]. This specific cleavage confirms the C2 position of the ketone, distinguishing it from C3 isomers.

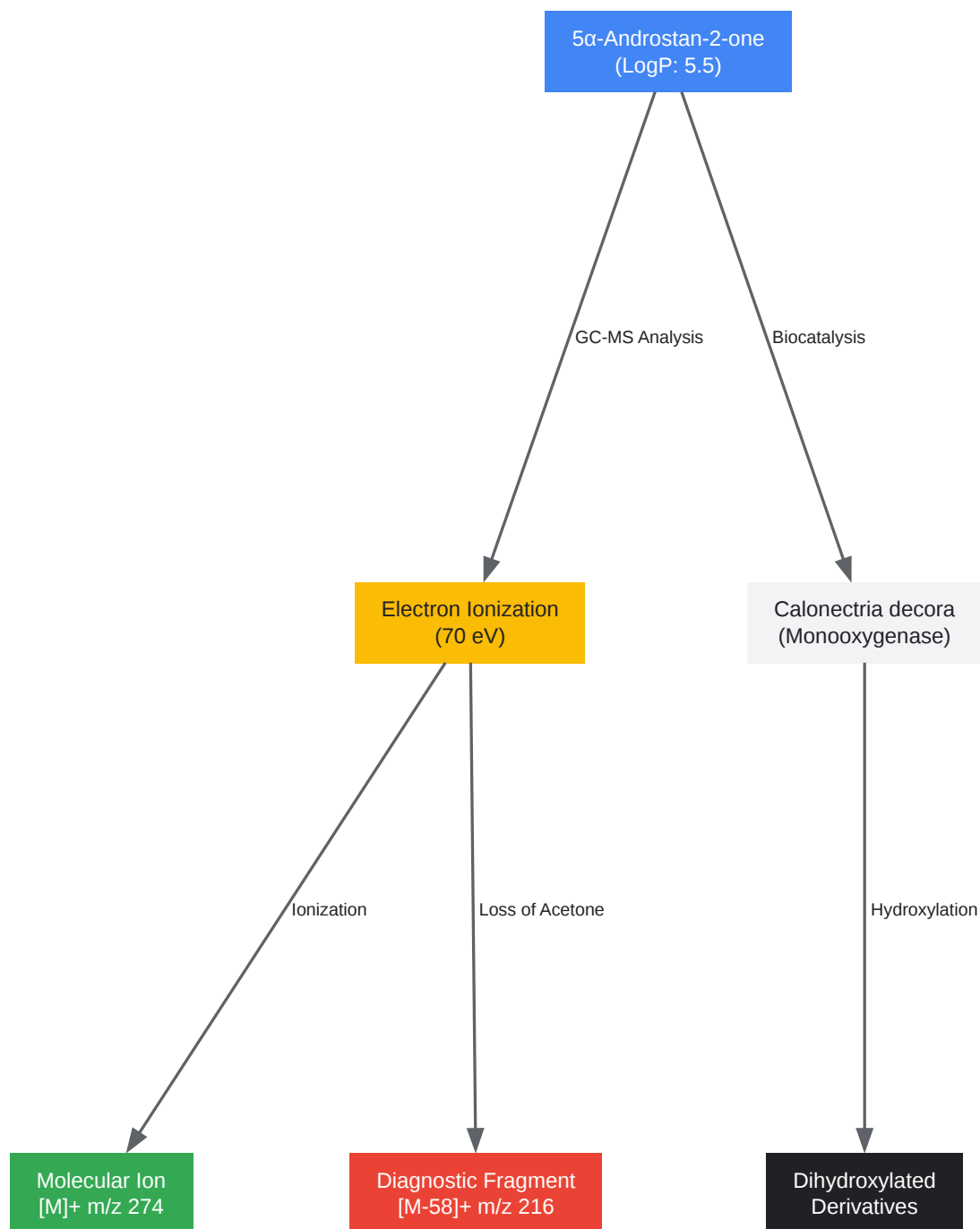
Biocatalytic Transformations & Reactivity

Beyond analytical chemistry, 5 α -Androstan-2-one is utilized in microbiological studies to understand enzymatic regioselectivity and synthesize complex dihydroxylated derivatives.

Protocol 2: Microbiological Hydroxylation via *Calonectria decora*

- Culture Preparation: Cultivate the fungus *Calonectria decora* in a standard yeast extract broth at 27°C for 48 hours.
- Substrate Introduction: Dissolve 5 α -Androstan-2-one in minimal ethanol and add it to the culture to achieve a final concentration of 0.5 mg/mL.
 - Causality: Ethanol acts as a biocompatible co-solvent. It overcomes the compound's high aqueous insolubility (LogP 5.5)[1] without inducing solvent toxicity in the fungal culture, ensuring the substrate is bioavailable to the intracellular enzymes.
- Biotransformation: Incubate the mixture on a rotary shaker (150 rpm) for 72 hours.
 - Causality: Continuous agitation provides the necessary aeration for the monooxygenase enzymes, which strictly require molecular oxygen to execute the dihydroxylation of the steroid backbone[2].
- Extraction & TLC Validation: Extract the fermentation broth with ethyl acetate. Spot the organic layer on a normal-phase silica gel TLC plate.
 - Self-Validation: The enzymatic addition of two hydroxyl groups drastically increases the molecule's polarity. On a normal-phase TLC plate, the dihydroxylated product will have a significantly lower Retention Factor (Rf) than the highly non-polar starting material, providing immediate, visual confirmation of reaction success before downstream purification[2].

Pathway Visualization



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Figure 1: Analytical fragmentation and biocatalytic pathways of 5α-Androstan-2-one.

Conclusion

The unique C2-keto placement on the 5 α -androstane skeleton makes 5 α -Androstan-2-one a highly specialized molecule with distinct physicochemical properties. Its extreme lipophilicity and structural rigidity dictate specific handling and analytical methodologies. By leveraging targeted GC-MS workflows and biocatalytic transformations, researchers can exploit its distinct fragmentation patterns and enzymatic reactivity to advance steroidal chemistry and targeted drug development.

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Sources

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